2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-8-18(23)22(20-15)14-19(24)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLSDPYQPBVKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyridazinone core, which is known for its diverse pharmacological properties.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of key enzymes involved in neurotransmitter metabolism and inflammation. Notably, it has shown promise as an inhibitor of monoamine oxidase (MAO) , particularly MAO-B , which is implicated in neurodegenerative diseases.
Inhibition of Monoamine Oxidase (MAO)
In a study evaluating various pyridazinone derivatives, the compound demonstrated significant MAO-B inhibitory activity with an IC50 value of approximately 6.71 µM , indicating its potential use in treating conditions like Parkinson's disease where MAO-B plays a critical role in dopamine degradation .
Biological Activity and Therapeutic Applications
The compound's biological activity extends to several therapeutic areas:
- Antiproliferative Activity :
-
Neuroprotective Effects :
- By inhibiting MAO-B, the compound may help in neuroprotection, reducing oxidative stress and preserving neuronal integrity in models of neurodegeneration.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may also exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
Case Study 1: Anticancer Activity
A study conducted on the antiproliferative effects of benzylpiperidine derivatives found that modifications to the structure significantly enhanced activity against cancer cell lines. The lead compound displayed promising results, prompting further optimization for improved efficacy .
Case Study 2: Neuroprotection
In animal models simulating Parkinson's disease, compounds similar to this compound showed reduced neurodegeneration markers when administered prior to neurotoxin exposure. This suggests potential for development into therapeutic agents aimed at neuroprotection .
Comparative Data Table
| Biological Activity | IC50 Value (µM) | Target Enzyme/Cell Type |
|---|---|---|
| MAO-B Inhibition | 6.71 | Monoamine Oxidase B |
| Antiproliferative (Breast) | 19.9 - 75.3 | MDA-MB-231 & MCF-7 |
| Antiproliferative (Ovarian) | 19.9 - 75.3 | COV318 & OVCAR-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
